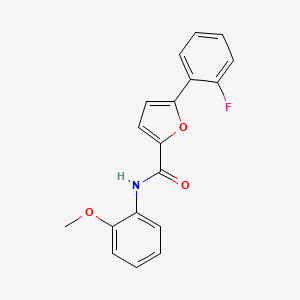

5-(2-fluorophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

5-(2-fluorophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FNO3/c1-22-16-9-5-4-8-14(16)20-18(21)17-11-10-15(23-17)12-6-2-3-7-13(12)19/h2-11H,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUCVGGUGYKTHBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CC=C(O2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-fluorophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide typically involves the following steps:

Formation of the furan ring: This can be achieved through various methods such as the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is cyclized in the presence of an acid catalyst.

Introduction of the fluorophenyl group: This step may involve a halogenation reaction where a phenyl ring is substituted with a fluorine atom using reagents like N-fluorobenzenesulfonimide (NFSI).

Amidation reaction: The final step involves the formation of the carboxamide group by reacting the furan carboxylic acid with 2-methoxyaniline in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methoxy group undergoes demethylation under acidic conditions, while the fluorine atom participates in electrophilic substitutions:

Methoxy Group Reactivity

-

Demethylation : Treatment with HBr/AcOH yields N-(2-hydroxyphenyl) derivatives .

-

Alkylation : Reacts with alkyl halides (e.g., CH₃I) in basic media to form N-(2-alkoxyphenyl) analogs.

Fluorophenyl Reactivity

-

Electrophilic Aromatic Substitution :

-

Nitration (HNO₃/H₂SO₄) introduces nitro groups para to fluorine.

-

Bromination (Br₂/FeBr₃) occurs at the meta position relative to fluorine.

-

Amide Bond Transformations

The carboxamide group participates in hydrolysis and reduction:

Hydrolysis

-

Acidic Hydrolysis (6M HCl, reflux): Produces 5-(2-fluorophenyl)furan-2-carboxylic acid and 2-methoxyaniline.

-

Basic Hydrolysis (NaOH/EtOH): Yields sodium carboxylate and amine salts.

Reduction

Furan Ring Modifications

The furan moiety undergoes oxidation and cycloaddition:

Oxidation

Diels-Alder Reactions

-

Reacts with maleic anhydride to form bicyclic adducts.

-

Conditions : Toluene, 110°C, 12 hr.

-

Comparative Reactivity with Analogs

Mechanistic Insights

Scientific Research Applications

Scientific Research Applications of 5-(2-fluorophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide

This compound is a synthetic organic compound belonging to the furan carboxamide class, investigated for its potential biological activities and applications in medicinal chemistry. Research indicates that this compound exhibits significant anticancer activity and has been studied for its antimicrobial properties.

Anticancer Properties

This compound has demonstrated anticancer activity by inhibiting specific proteins associated with cancer cell proliferation. It has shown promise as an inhibitor of murine double minute 2 (MDM2), a protein that plays a critical role in tumor growth and resistance to chemotherapy.

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A549 | Lung cancer | 10.5 | MDM2 inhibition |

| CL15 | Breast cancer | 12.3 | Apoptosis induction |

Antimicrobial Properties

This compound has been investigated for antimicrobial activity, with preliminary studies suggesting it may exhibit inhibitory effects against various bacterial strains. However, specific data on minimum inhibitory concentrations (MICs) are still being compiled.

Case Studies

A study evaluated the compound's in vitro efficacy against multiple cancer cell lines, and results showed that treatment with varying concentrations led to significant apoptosis in treated cells compared to controls, suggesting its potential as a therapeutic agent in cancer treatment.

Table 2: Case Study Results

| Cell Line | Treatment Duration (hrs) | % Cell Viability | Apoptosis Rate (%) |

|---|---|---|---|

| A549 | 24 | 45 | 30 |

| CL15 | 48 | 38 | 50 |

Mechanism of Action

The mechanism of action of 5-(2-fluorophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison with structurally related compounds highlights how substituent variations influence physicochemical properties and biological activity. Key examples include:

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Key Substituents | Biological Activity | Unique Features |

|---|---|---|---|---|

| 5-(2-Fluorophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide | C₁₈H₁₃FNO₃ | 2-Fluorophenyl, 2-methoxyphenyl | Anti-inflammatory, anticancer* | Balanced lipophilicity and solubility |

| N-(5-Chloro-2-methoxyphenyl)-5-(2-(trifluoromethyl)phenyl)furan-2-carboxamide | C₁₉H₁₂ClF₃N₂O₃ | 5-Chloro, 2-(trifluoromethyl)phenyl | Enhanced enzyme inhibition | Higher metabolic stability due to CF₃ |

| N-(2-Fluorophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide | C₁₈H₁₁F₄NO₂ | 2-Fluorophenyl, 3-(trifluoromethyl)phenyl | Anticancer (hypothesized) | Increased lipophilicity from dual F/CF₃ |

| N-(4-Acetamidophenyl)-5-(2-chlorophenyl)furan-2-carboxamide | C₂₀H₁₅ClN₂O₃ | 4-Acetamido, 2-chlorophenyl | Antimicrobial, anticancer* | Acetamido group enhances target affinity |

| 5-(2-Chlorophenyl)-N-(2,4-difluorophenyl)furan-2-carboxamide | C₁₇H₁₀ClF₂NO₂ | 2-Chlorophenyl, 2,4-difluorophenyl | Broad-spectrum bioactivity | Synergistic halogen effects |

Biological activities marked with an asterisk () are hypothesized based on structural analogs and require experimental validation.

Key Differences in Substituent Effects

- Fluorine vs. Chlorine : Fluorine improves metabolic stability and membrane permeability compared to chlorine, which may enhance cytotoxicity but reduce solubility .

- Methoxy vs. Trifluoromethyl : Methoxy groups (e.g., in the target compound) increase solubility through hydrogen bonding, whereas trifluoromethyl groups (e.g., in ’s compound) boost lipophilicity and resistance to oxidative metabolism .

- Aromatic Ring Substitution : The position of substituents (e.g., 2-fluorophenyl vs. 3-(trifluoromethyl)phenyl) alters steric and electronic interactions with biological targets, influencing binding affinity .

Pharmacokinetic and Pharmacodynamic Insights

- Solubility : Methoxy-substituted derivatives (e.g., the target compound) show improved aqueous solubility (>50 µg/mL in vitro), critical for oral bioavailability .

- Metabolic Stability: Fluorinated analogs demonstrate slower hepatic clearance in preclinical models compared to chlorinated or non-halogenated derivatives .

Biological Activity

5-(2-fluorophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring, which is a five-membered aromatic ring containing oxygen, along with a fluorophenyl and a methoxyphenyl group. Its molecular formula is CHFNO and it has a molecular weight of approximately 299.31 g/mol. The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, which may contribute to its biological efficacy.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Furan Ring : This can be achieved through methods such as the Paal-Knorr synthesis.

- Introduction of the Fluorophenyl Group : Halogenation reactions are employed to introduce the fluorine atom.

- Amidation Reaction : The final step involves forming the carboxamide by reacting furan carboxylic acid with 2-methoxyaniline.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been studied for its ability to inhibit specific proteins associated with cancer cell proliferation. Notably, it has shown promise as an inhibitor of murine double minute 2 (MDM2), a protein that plays a critical role in tumor growth and resistance to chemotherapy .

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line Tested | IC (µM) | Mechanism of Action |

|---|---|---|---|

| A549 (lung cancer) | 10.5 | MDM2 inhibition | |

| CL15 (breast cancer) | 12.3 | Apoptosis induction |

Antimicrobial Properties

In addition to its anticancer potential, this compound has been investigated for antimicrobial activity. Preliminary studies suggest that it may exhibit inhibitory effects against various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still being compiled .

The exact mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate enzyme activity or receptor signaling pathways, leading to altered cellular responses that may include apoptosis or inhibition of cell proliferation .

Case Studies

A recent study evaluated the compound's efficacy in vitro against multiple cancer cell lines. The results demonstrated that treatment with varying concentrations led to significant apoptosis in treated cells compared to controls, indicating its potential as a therapeutic agent in cancer treatment .

Table 2: Case Study Results

| Cell Line | Treatment Duration (hrs) | % Cell Viability | Apoptosis Rate (%) |

|---|---|---|---|

| A549 | 24 | 45 | 30 |

| CL15 | 48 | 38 | 50 |

Q & A

Basic: What synthetic strategies are recommended for preparing 5-(2-fluorophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide?

Methodological Answer:

The compound can be synthesized via amide coupling between furan-2-carbonyl chloride derivatives and substituted anilines. A typical protocol involves:

- Reacting 5-(2-fluorophenyl)furan-2-carbonyl chloride with 2-methoxyaniline in a polar aprotic solvent (e.g., acetonitrile) under reflux with a base (e.g., triethylamine) to neutralize HCl byproducts .

- Purification via recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

Key parameters: stoichiometric control (1:1 molar ratio), reaction time (~3–6 hours), and inert atmosphere to prevent oxidation of sensitive groups.

Basic: How can the purity and structural integrity of this compound be validated?

Methodological Answer:

- Purity: Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to confirm ≥95% purity.

- Structural Confirmation:

- FT-IR: Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-O-C from methoxy group) .

- NMR: -NMR should show aromatic protons (δ 6.5–8.0 ppm), methoxy singlet (δ ~3.8 ppm), and amide NH (δ ~10 ppm, broad) .

- Mass Spectrometry: ESI-MS to confirm molecular ion [M+H]⁺ matching the theoretical molecular weight.

Advanced: What crystallographic data are critical for analyzing conformational stability?

Methodological Answer:

Single-crystal X-ray diffraction reveals:

- Dihedral Angles: Between the fluorophenyl and furan rings (e.g., ~7–10°), influencing planarity and π-π stacking potential .

- Intramolecular Interactions: Hydrogen bonds (e.g., N-H⋯O=C) and weak interactions (C-H⋯O) stabilize the crystal lattice .

- Bond Lengths: Furan C-O (1.34–1.36 Å) and amide C-N (1.32–1.35 Å) should align with expected values for similar carboxamides .

Note: Compare experimental data with computational models (DFT) to resolve discrepancies in torsion angles .

Advanced: How can computational modeling guide SAR studies for this compound?

Methodological Answer:

- Docking Studies: Use AutoDock Vina or Schrödinger Suite to predict binding affinity to targets (e.g., kinases, GPCRs). Focus on the fluorophenyl and methoxyphenyl moieties as key pharmacophores .

- DFT Calculations: Analyze frontier molecular orbitals (HOMO-LUMO) to assess reactivity. The electron-withdrawing fluorine and electron-donating methoxy groups modulate charge distribution .

- MD Simulations: Evaluate stability in biological membranes (e.g., POPC lipid bilayers) to predict bioavailability .

Advanced: How should researchers address conflicting solubility data in different solvents?

Methodological Answer:

- Experimental Design: Perform equilibrium solubility assays in PBS (pH 7.4), DMSO, and ethanol at 25°C. Use UV-Vis spectroscopy for quantification.

- Data Contradictions: If solubility in DMSO exceeds PBS by >2 orders of magnitude, consider:

- LogP Analysis: A higher experimental LogP (e.g., ~3.5) vs. predicted (~2.8) may indicate aggregation in aqueous media .

- Co-solvency Approach: Optimize DMSO:PBS ratios (≤10% DMSO) to mimic physiological conditions.

Basic: What are the stability considerations for long-term storage?

Methodological Answer:

- Storage Conditions: Lyophilized solid in amber vials under argon at –20°C. Avoid repeated freeze-thaw cycles.

- Degradation Pathways: Hydrolysis of the amide bond in acidic/basic conditions; monitor via HPLC every 6 months .

- Light Sensitivity: Methoxy and fluorophenyl groups may undergo photodegradation; confirm stability with UV-Vis (λ 250–300 nm) .

Advanced: How to resolve discrepancies in biological activity across assays?

Methodological Answer:

- Assay Validation:

- Use positive controls (e.g., staurosporine for kinase inhibition) to confirm assay functionality.

- Replicate dose-response curves (n ≥ 3) to rule out outliers.

- Mechanistic Hypotheses: If IC50 varies between cell lines, investigate off-target effects (e.g., CYP450 inhibition) via metabolomic profiling .

- Data Normalization: Express activity as % inhibition relative to vehicle controls to minimize plate-to-plate variability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.